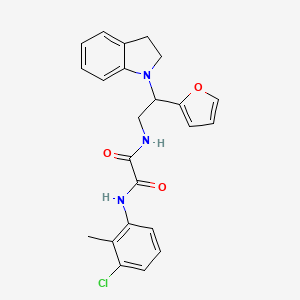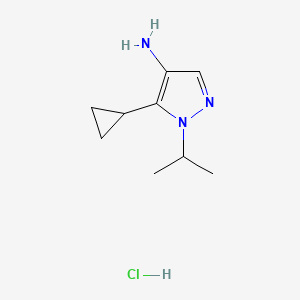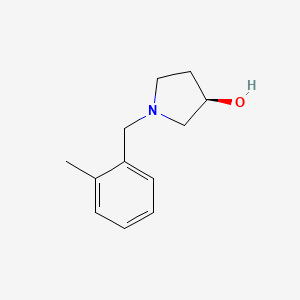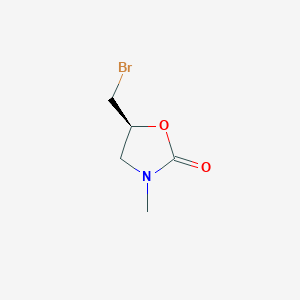
(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and as a building block for more complex molecules. Its unique structure, featuring a bromomethyl group and a methyl group on the oxazolidinone ring, makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One typically involves the bromination of a suitable precursor. One common method starts with the oxazolidinone ring, which is then functionalized with a bromomethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction of the oxazolidinone ring can lead to the formation of different derivatives with potential biological activity.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are employed under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a hydroxymethyl derivative.
Scientific Research Applications
(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One has a wide range of applications in scientific research:
Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in developing new drugs with antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. Its bromomethyl group is highly reactive, allowing it to participate in various chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities with desired properties.
Comparison with Similar Compounds
(S)-5-Chloromethyl-3-Methyl-Oxazolidin-2-One: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(S)-5-Iodomethyl-3-Methyl-Oxazolidin-2-One: Contains an iodomethyl group, offering different reactivity.
(S)-5-Methyl-3-Methyl-Oxazolidin-2-One: Lacks the halomethyl group, resulting in different chemical behavior.
Uniqueness: (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One is unique due to its specific reactivity profile, which is influenced by the presence of the bromomethyl group. This makes it particularly useful in reactions where a strong leaving group is required, providing advantages over its chloro- and iodo- counterparts.
Properties
IUPAC Name |
(5S)-5-(bromomethyl)-3-methyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3H2,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHCGRUPKXGSBU-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](OC1=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
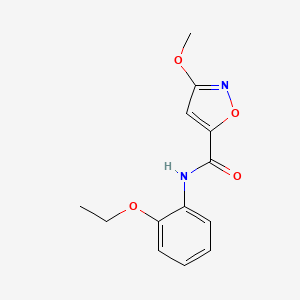
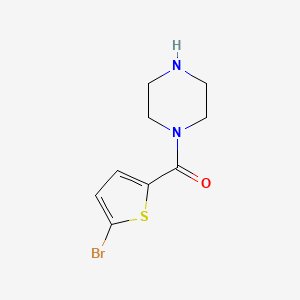

![N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide](/img/structure/B2784325.png)
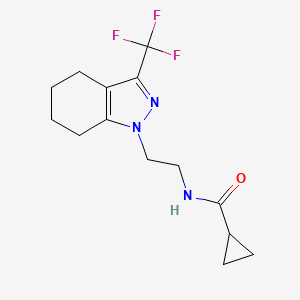
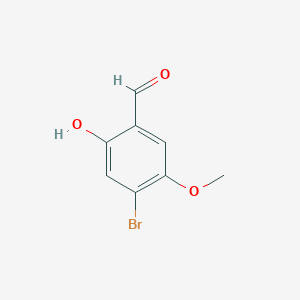
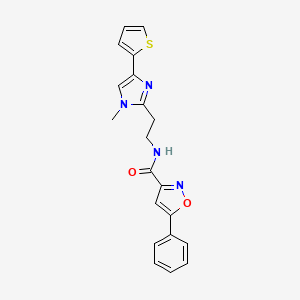
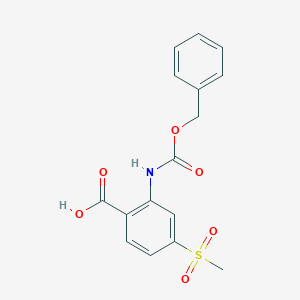
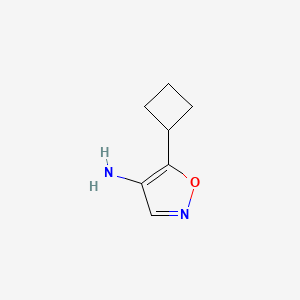
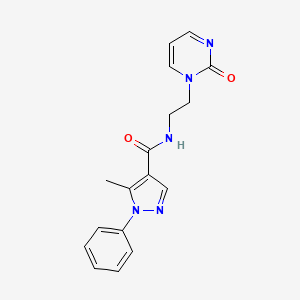
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-2-sulfonamide](/img/structure/B2784334.png)
